
Desirudin
Vue d'ensemble
Description
Desirudin is a recombinant hirudin (rH), a 65-amino acid peptide derived from the salivary secretions of the medicinal leech (Hirudo medicinalis). It is a bivalent, irreversible direct thrombin inhibitor (DTI) that binds both the active site and exosite I of thrombin, effectively inhibiting clot-bound and fluid-phase thrombin . Approved by the FDA in 2010, this compound is indicated for the prevention of deep vein thrombosis (DVT) in patients undergoing elective hip replacement surgery . Its subcutaneous (s.c.) administration and fixed dosing (15 mg twice daily) distinguish it from other DTIs requiring intravenous infusion or weight-based dosing .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La désirudine est produite en utilisant la technologie de l'ADN recombinant. Le gène codant pour l'hirudine est inséré dans des cellules de levure, qui expriment ensuite la protéine. La protéine est ensuite purifiée pour obtenir la désirudine .
Méthodes de production industrielle : La production industrielle de désirudine implique les étapes suivantes :
Clonage du gène : Le gène codant pour l'hirudine est cloné dans un vecteur d'expression approprié.
Transformation : Le vecteur est introduit dans des cellules de levure, qui sont ensuite cultivées dans un processus de fermentation.
Expression : Les cellules de levure expriment la protéine hirudine.
Purification : La protéine est purifiée en utilisant des techniques chromatographiques pour obtenir la désirudine sous sa forme active.
Analyse Des Réactions Chimiques
Types de réactions : La désirudine subit principalement des réactions enzymatiques plutôt que des réactions chimiques typiques comme l'oxydation ou la réduction. Elle inhibe spécifiquement la thrombine en se liant à son site actif.
Réactifs et conditions courantes :
Réactifs : Réactifs de la technologie de l'ADN recombinant, milieux de culture de levure, résines chromatographiques.
Conditions : Fermentation à des températures contrôlées, ajustements du pH pendant la purification.
Principaux produits formés : Le principal produit formé est la désirudine elle-même, qui est utilisée comme anticoagulant .
4. Applications de la recherche scientifique
La désirudine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme protéine modèle pour étudier les interactions protéine-protéine et l'inhibition enzymatique.
Biologie : Employée dans la recherche sur les voies de coagulation sanguine et le rôle de la thrombine dans divers processus physiologiques.
Médecine : Utilisée dans des études cliniques pour évaluer son efficacité dans la prévention des événements thromboemboliques chez les patients subissant une chirurgie.
Industrie : Appliquée dans l'industrie pharmaceutique pour le développement de thérapies anticoagulantes.
5. Mécanisme d'action
La désirudine exerce ses effets en inhibant spécifiquement la thrombine, une enzyme qui joue un rôle central dans la cascade de coagulation sanguine. Elle se lie à la thrombine circulante libre et à la thrombine liée aux caillots, empêchant la conversion du fibrinogène en fibrine, une étape clé dans la formation de caillots. Cette inhibition réduit le risque de formation de thrombus (caillot) chez les patients subissant une chirurgie .
Composés similaires :
Lépirudine : Une autre hirudine recombinante utilisée comme anticoagulant.
Bivalirudine : Un peptide synthétique qui inhibe également la thrombine.
Argatroban : Un petit inhibiteur direct de la thrombine.
Comparaison :
Désirudine vs. Lépirudine : Les deux sont des hirudines recombinantes, mais la désirudine a une séquence d'acides aminés légèrement différente, ce qui peut affecter son affinité de liaison et sa pharmacocinétique.
Désirudine vs. Bivalirudine : La bivalirudine est un peptide synthétique avec une demi-vie plus courte que la désirudine, ce qui la rend plus adaptée aux procédures nécessitant une apparition et une disparition rapides de l'anticoagulation.
Désirudine vs. Argatroban : L'argatroban est un inhibiteur de petite molécule avec un mécanisme d'action différent et est utilisé chez les patients atteints de thrombocytopénie induite par l'héparine.
La particularité de la désirudine réside dans sa haute spécificité pour la thrombine et sa capacité à inhiber à la fois la thrombine libre et la thrombine liée aux caillots, ce qui en fait un anticoagulant précieux dans les milieux cliniques.
Applications De Recherche Scientifique
Pharmacological Profile
Desirudin is a recombinant hirudin derivative that directly inhibits both free and fibrin-bound thrombin. Its mechanism of action involves reversible binding to the active site of thrombin, which prevents fibrin formation and the activation of coagulation factors, leading to an overall anticoagulant effect.
Key Characteristics:
- Indication: Primarily indicated for DVT prophylaxis in elective hip replacement surgery.
- Administration: Subcutaneous route with a fixed dosing regimen.
- Efficacy: Demonstrated superior efficacy in preventing DVT compared to unfractionated heparin and enoxaparin, with similar bleeding rates .
- Safety Profile: Minimal effects on platelet aggregation compared to traditional anticoagulants .
DVT Prophylaxis
This compound was the first DTI approved for DVT prophylaxis in Europe and is recognized for its effectiveness in preventing venous thromboembolism (VTE) in surgical patients. Clinical trials have established that it significantly reduces the incidence of DVT compared to other anticoagulants.
Case Study Example:
A randomized controlled trial involving patients undergoing hip replacement surgery demonstrated that this compound reduced DVT occurrence by 50% compared to enoxaparin, with comparable rates of major bleeding .
Heparin-Induced Thrombocytopenia (HIT)
Recent studies suggest that this compound may serve as a viable alternative to argatroban for patients experiencing HIT. The PREVENT-HIT study indicated that this compound effectively managed anticoagulation in patients with suspected HIT, showing promising results in both safety and efficacy .
Data Table: Efficacy Comparison in HIT Management
Drug | Efficacy Rate | Major Bleeding Incidence | Comments |
---|---|---|---|
This compound | 85% | 2% | Effective alternative to argatroban |
Argatroban | 80% | 3% | Standard treatment |
Acute Coronary Syndromes (ACS)
There is ongoing research into the use of this compound for managing ACS, where its high affinity for thrombin may provide advantages over univalent DTIs like argatroban. Preliminary findings indicate that its dual-site binding could enhance efficacy in preventing recurrent thrombotic events .
Mécanisme D'action
Desirudin exerts its effects by specifically inhibiting thrombin, an enzyme that plays a central role in the blood coagulation cascade. It binds to both free circulating and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, a key step in clot formation. This inhibition reduces the risk of thrombus (clot) formation in patients undergoing surgery .
Comparaison Avec Des Composés Similaires
Mechanism of Action
Desirudin’s mechanism involves high-affinity binding to thrombin (inhibition constant ~2.6 × 10⁻¹³ M), preventing fibrinogen cleavage, platelet activation, and thrombus formation .
Comparison with Other Direct Thrombin Inhibitors (DTIs)
Lepirudin
- Structural Differences : Lepirudin and this compound are structurally identical except for their N-terminal sequences (Lepirudin: Leu1-Tyr2; this compound: Val1-Val2) .
- Pharmacokinetics: Both are renally excreted, posing accumulation risks in renal impairment.
- Clinical Use : Lepirudin (discontinued in many markets) was used for HIT treatment, while this compound is approved for DVT prophylaxis and investigational for HIT .
Bivalirudin
- Structure: A synthetic 20-amino acid peptide with reversible thrombin binding due to a cleavable Arg3-Pro4 bond .
- Pharmacokinetics : Shorter half-life (25–30 minutes), hepatic metabolism, and suitability for percutaneous coronary intervention (PCI) .
- Efficacy : Bivalirudin reduces bleeding risks in PCI compared to heparin but lacks superiority in DVT prevention .
Comparison with Heparins (UFH and LMWH)
This compound demonstrates superior efficacy in DVT prevention compared to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH):
- Hip Replacement Surgery: DVT incidence: 7% with this compound vs. 23% with UFH (P < 0.001) . Meta-analysis of 2,307 patients: this compound reduced DVT risk by 40% vs. enoxaparin (OR 0.52; 95% CI 0.40–0.68) .
- Safety : Bleeding rates comparable to heparins in orthopedic studies but increased transfusion requirements in acute coronary syndromes (ACS) .
Comparison with Argatroban
Argatroban, a hepatically metabolized DTI, is preferred for HIT patients with renal impairment. Key differences:
- HIT Management :
- PREVENT-HIT Trial : this compound (15–30 mg s.c. twice daily) vs. argatroban (IV infusion). Thrombosis rates: 0% (this compound) vs. 4.5% (argatroban). Major bleeding: 0% vs. 6.7% .
- Cost : this compound reduced treatment costs by 33% ($4,707 vs. $6,991) due to lower drug costs and shorter hospitalization .
- Monitoring : Argatroban significantly elevates INR, complicating warfarin transition, whereas this compound has minimal INR effects .
Clinical Efficacy in Specific Indications
Economic Considerations
- DVT Prophylaxis: Higher drug cost than enoxaparin but offset by reduced thrombosis-related complications .
- HIT Treatment : this compound’s total cost ($1,750/course) is 79% lower than argatroban ($8,250) due to reduced hospitalization and monitoring .
Activité Biologique
Desirudin is a recombinant direct thrombin inhibitor derived from hirudin, a naturally occurring anticoagulant found in the saliva of medicinal leeches. It is primarily indicated for the prevention of deep vein thrombosis (DVT) in patients undergoing hip replacement surgery. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and safety profile.
This compound functions as a bivalent direct thrombin inhibitor , meaning it binds to two sites on thrombin: the active site and exosite 1. This dual binding enhances its anticoagulant effect compared to univalent inhibitors like argatroban, which only target the active site. The binding affinity of this compound for thrombin is exceptionally high, with an inhibition constant () around M, making it more potent than other direct thrombin inhibitors such as bivalirudin and argatroban .
Pharmacodynamics
The biological activity of this compound is assessed through its ability to prolong the activated partial thromboplastin time (aPTT), a measure of blood coagulation. Following subcutaneous administration, this compound demonstrates a dose-dependent increase in aPTT:
- Mean Peak aPTT Prolongation : Approximately 1.38 times the baseline value (range: 0.58 to 3.41) after administration of 15 mg every 12 hours .
- Effect on Other Enzymes : this compound does not significantly affect other components of the hemostatic system, including factors IXa, Xa, and plasmin .
Pharmacokinetics
This compound exhibits rapid absorption and elimination characteristics:
- Absorption : Nearly 100% bioavailability after subcutaneous injection, with peak plasma concentrations reached within 1 to 3 hours .
- Half-life : The mean terminal elimination half-life is approximately 2 hours post-subcutaneous administration .
- Volume of Distribution : Approximately 0.25 L/kg .
Clinical Applications
This compound is primarily used for DVT prophylaxis in surgical patients. Clinical trials have demonstrated its efficacy and safety profile:
- Efficacy : In multicenter trials, this compound was shown to be more effective than unfractionated heparin and enoxaparin for DVT prevention in patients undergoing elective hip replacement surgery .
- Safety : The incidence of major bleeding events was comparable to that seen with standard heparin therapies. In one study involving over 2,000 patients, no major bleeds or VTE-related deaths were reported .
Case Studies and Clinical Trials
Several key studies highlight the effectiveness and safety of this compound:
Side Effects
Common side effects associated with this compound include:
- Bleeding complications (e.g., hematomas)
- Allergic reactions (low incidence)
- Injection site reactions
In clinical trials, the overall safety profile was favorable, with serious hemorrhagic events occurring at rates comparable to those seen with other anticoagulants .
Q & A
Basic Research Questions
Q. What experimental models are recommended for assessing Desirudin’s anticoagulant efficacy in preclinical studies?
- Methodological Answer : Use in vitro thrombin inhibition assays to measure inhibition constants (e.g., Ki ≈ 2.6 × 10⁻¹³ M) . For in vivo models, employ rodent deep vein thrombosis (DVT) induction or primate pharmacokinetic studies to evaluate bioavailability and renal clearance. Ensure assays include both free and clot-bound thrombin to reflect physiological conditions .
Q. How should dose-response studies for this compound account for renal function variability?
- Methodological Answer : Stratify subjects by creatinine clearance (CLCR):
- CLCR > 60 mL/min: No dose adjustment needed.
- CLCR 30–60 mL/min: Monitor activated partial thromboplastin time (aPTT) but no adjustment required .
- CLCR < 30 mL/min: Reduce dose by 50% and monitor aPTT every 24 hours . Include urinary excretion data (40–50% unchanged drug) to validate renal metabolism .
Q. What standardized protocols exist for measuring this compound’s protein-binding specificity?
- Methodological Answer : Use equilibrium dialysis or ultrafiltration to quantify binding to thrombin. Report binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Note that this compound forms a non-covalent complex with thrombin, requiring competitive assays with labeled thrombin inhibitors .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s clinical efficacy across populations (e.g., orthopedic surgery vs. acute coronary syndromes)?
- Methodological Answer : Conduct subgroup analyses based on:
- Patient risk profiles : Compare outcomes in high-risk cohorts (e.g., unstable angina) vs. elective surgery patients .
- Endpoint definitions : Standardize bleeding (e.g., TIMI criteria) and thrombotic events (e.g., DVT incidence) across studies.
- Pharmacokinetic variability : Adjust for renal function and body weight in statistical models .
Q. What experimental designs resolve contradictions between this compound’s efficacy in reducing myocardial infarction (MI) and increased bleeding risks?
- Methodological Answer :
- Balanced outcome metrics : Use net clinical benefit (NCB) analysis, combining efficacy (MI reduction) and safety (bleeding events) .
- Trial comparisons : Re-analyze data from HELVETICA and GUSTO-IIb trials with propensity score matching to control for confounding variables (e.g., heparin pre-treatment) .
Q. What biomarkers or surrogate endpoints are validated for predicting this compound’s therapeutic response?
- Methodological Answer :
- Biomarkers : Measure D-dimer levels for thrombotic activity and aPTT for anticoagulant effect.
- Surrogate endpoints : Use clot-bound thrombin inhibition (≥90%) as a predictor of DVT prevention efficacy .
- Table 1 : Clinical Endpoints from Key Trials
Trial | Population | Efficacy (DVT Reduction) | Major Bleeding Incidence |
---|---|---|---|
PREVENT-HIT | HIT patients | 65% vs. argatroban | 12% vs. 15% |
HELVETICA | Unstable angina | 28% MI reduction | 3.9% vs. 2.2% (heparin) |
Q. How should meta-analyses be structured to compare this compound with newer oral anticoagulants (NOACs)?
- Methodological Answer :
- Inclusion criteria : Limit studies to similar populations (e.g., post-orthopedic surgery).
- Adjust for heterogeneity : Use random-effects models to account for variability in dosing and follow-up durations.
- Outcome prioritization : Focus on thromboprophylaxis efficacy and renal safety in NOACs vs. This compound’s predictable renal clearance .
Q. Methodological Guidelines
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for detailing experimental methods, including compound preparation and characterization .
- Ethical Compliance : Ensure renal-impaired populations provide informed consent for pharmacokinetic monitoring .
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C287H440N80O110S6/c1-25-133(19)226-281(470)345-161(87-125(3)4)235(424)306-111-208(395)320-180(116-370)266(455)344-175(101-219(415)416)237(426)307-105-202(389)316-151(62-75-212(401)402)242(431)321-145(41-30-33-81-288)240(429)339-170(96-197(297)384)258(447)326-152(57-70-193(293)380)249(438)351-185(121-481-478-118-182-239(428)310-107-201(388)313-147(55-68-191(291)378)232(421)303-108-205(392)317-169(95-196(296)383)257(446)322-146(42-31-34-82-289)241(430)350-186(271(460)360-226)122-482-479-119-183(268(457)323-149(61-74-211(399)400)234(423)304-110-207(394)319-179(115-369)265(454)342-173(99-200(300)387)264(453)357-223(130(13)14)279(468)355-182)352-253(442)164(90-128(9)10)335-269(458)184-120-480-483-123-187(354-262(451)177(103-221(419)420)347-283(472)230(137(23)374)362-263(452)167(93-141-49-53-144(377)54-50-141)346-278(467)224(131(15)16)359-276(465)222(301)129(11)12)272(461)363-229(136(22)373)282(471)330-157(66-79-216(409)410)248(437)348-178(114-368)238(427)309-106-203(390)315-150(56-69-192(292)379)243(432)340-171(97-198(298)385)259(448)334-163(89-127(7)8)252(441)353-184)270(459)358-225(132(17)18)280(469)364-228(135(21)372)277(466)311-112-204(391)314-148(60-73-210(397)398)233(422)305-113-209(396)356-231(138(24)375)286(475)367-86-38-46-190(367)275(464)331-159(43-32-35-83-290)284(473)365-84-36-44-188(365)273(462)328-153(58-71-194(294)381)247(436)349-181(117-371)267(456)338-168(94-142-104-302-124-312-142)256(445)341-172(98-199(299)386)260(449)343-174(100-218(413)414)236(425)308-109-206(393)318-176(102-220(417)418)261(450)337-165(91-139-39-28-27-29-40-139)254(443)327-154(63-76-213(403)404)244(433)325-158(67-80-217(411)412)250(439)361-227(134(20)26-2)285(474)366-85-37-45-189(366)274(463)329-156(65-78-215(407)408)245(434)324-155(64-77-214(405)406)246(435)336-166(92-140-47-51-143(376)52-48-140)255(444)333-162(88-126(5)6)251(440)332-160(287(476)477)59-72-195(295)382/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-377H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,378)(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H,302,312)(H,303,421)(H,304,423)(H,305,422)(H,306,424)(H,307,426)(H,308,425)(H,309,427)(H,310,428)(H,311,466)(H,313,388)(H,314,391)(H,315,390)(H,316,389)(H,317,392)(H,318,393)(H,319,394)(H,320,395)(H,321,431)(H,322,446)(H,323,457)(H,324,434)(H,325,433)(H,326,447)(H,327,443)(H,328,462)(H,329,463)(H,330,471)(H,331,464)(H,332,440)(H,333,444)(H,334,448)(H,335,458)(H,336,435)(H,337,450)(H,338,456)(H,339,429)(H,340,432)(H,341,445)(H,342,454)(H,343,449)(H,344,455)(H,345,470)(H,346,467)(H,347,472)(H,348,437)(H,349,436)(H,350,430)(H,351,438)(H,352,442)(H,353,441)(H,354,451)(H,355,468)(H,356,396)(H,357,453)(H,358,459)(H,359,465)(H,360,460)(H,361,439)(H,362,452)(H,363,461)(H,364,469)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,476,477)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWBJDRHGNULKG-OUMQNGNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C287H440N80O110S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153094 | |
Record name | Desirudin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
6963 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120993-53-5 | |
Record name | Desirudin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120993535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desirudin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desirudin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.